molecular formula C15H17ClN2O5 B2663437 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chloro-3-nitrobenzamide CAS No. 899962-85-7

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chloro-3-nitrobenzamide

Cat. No.: B2663437
CAS No.: 899962-85-7
M. Wt: 340.76
InChI Key: UWAJUCHDLWJODA-UHFFFAOYSA-N
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Description

N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-4-chloro-3-nitrobenzamide is a synthetic organic compound that combines a 1,4-dioxaspiro[4.4]nonane moiety with a 4-chloro-3-nitrobenzamide group. The 1,4-dioxaspiro[4.4]nonane group is a ketal-protecting group for carbonyls, often used to mask cyclobutanone or cyclopentanone derivatives in multi-step synthetic routes . The 4-chloro-3-nitrobenzamide component is a substituted benzamide that can serve as a versatile building block for further chemical transformations, particularly in nucleophilic aromatic substitution reactions where the chlorine or nitro group can be displaced . Compounds with similar structural frameworks, such as N-((1,4-Dioxaspiro[4.4]nonan-2-yl)methyl)-4-(trifluoromethyl)benzamide, are utilized in chemical synthesis and pharmaceutical research . As a benzamide derivative, this compound is of significant interest in medicinal chemistry research for the development of novel therapeutic agents, though its specific biological targets and mechanism of action require further investigation . Researchers can employ this compound to explore structure-activity relationships or as a key intermediate in synthesizing more complex molecules. For Research Use Only. Not for human or veterinary or therapeutic use.

Properties

IUPAC Name

4-chloro-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O5/c16-12-4-3-10(7-13(12)18(20)21)14(19)17-8-11-9-22-15(23-11)5-1-2-6-15/h3-4,7,11H,1-2,5-6,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAJUCHDLWJODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chloro-3-nitrobenzamide typically involves the following steps:

    Formation of the Spirocyclic Intermediate: The spirocyclic intermediate, 1,4-dioxaspiro[4.4]nonane, can be synthesized from the reaction of cyclopentanone with ethylene glycol in the presence of an acid catalyst.

    Attachment of the Benzamide Moiety: The spirocyclic intermediate is then reacted with 4-chloro-3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic ring, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group in the benzamide moiety can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group in the benzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives of the spirocyclic ring.

    Reduction: 4-chloro-3-aminobenzamide derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The unique structure of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chloro-3-nitrobenzamide makes it a potential candidate for use as a ligand in catalytic reactions.

    Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers and resins.

Biology and Medicine:

    Drug Discovery: The compound’s structural features make it a potential candidate for drug discovery and development, particularly in the design of new pharmaceuticals with specific biological activities.

    Biological Probes: It can be used as a probe in biological studies to investigate various biochemical pathways and mechanisms.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chloro-3-nitrobenzamide is not well-documented. based on its structural features, it is likely to interact with specific molecular targets through various pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and proteins involved in biochemical pathways.

    Pathways Involved: The compound may exert its effects by modulating enzyme activity, receptor binding, or protein-protein interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects: Chloro-Nitro vs. Nitro Derivatives

The substitution pattern on the benzamide ring critically influences physicochemical behavior. A key analog, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzamide (), lacks the 3-chloro substituent present in the target compound. Comparative studies indicate:

Property Target Compound (4-Cl, 3-NO₂) Analog (4-NO₂)
Molecular Weight (g/mol) ~368.8 ~334.3
Electronic Effects Stronger electron withdrawal Moderate
Reactivity in SNAr Reactions Enhanced due to -Cl/-NO₂ synergy Lower

The chloro group in the target compound increases electrophilicity at the aromatic ring, facilitating nucleophilic aromatic substitution (SNAr) reactions compared to the mono-nitro analog .

Side Chain Variations: Spirocyclic vs. Phenethyl Moieties

N-(3-chlorophenethyl)-4-nitrobenzamide () replaces the spirocyclic side chain with a simpler 3-chlorophenethyl group. Key differences include:

Property Target Compound (Spirocyclic) Analog (Phenethyl)
Solubility (LogP) ~2.8 (predicted) ~3.5
Conformational Rigidity High (spiro structure) Low
Thermal Stability >200°C (decomp.) ~180°C (decomp.)

The spirocyclic architecture in the target compound reduces rotational freedom, likely improving thermal stability and altering crystallization behavior .

Research Findings and Implications

  • Synthetic Accessibility : The spirocyclic side chain requires multi-step synthesis, including ketone protection and nucleophilic substitution, as seen in analogous routes .
  • Biological Relevance : Nitrobenzamide derivatives often exhibit antimicrobial or antiparasitic activity; the chloro-nitro combination may enhance target binding via dipole interactions .
  • Material Properties : The rigid spiro structure could reduce plasticization in polymer matrices, a trait observed in spiro-based biolubricants .

Biological Activity

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chloro-3-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a spiroketal structure along with a substituted benzamide moiety. Its molecular formula is C15H18ClN3O4C_{15}H_{18}ClN_{3}O_{4} with a molecular weight of approximately 343.78 g/mol. The presence of chlorine and nitro groups contributes to its chemical reactivity and biological interactions.

This compound exhibits its biological effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The spiroketal core allows for conformational flexibility, which can enhance binding affinity to various biological targets.

Antimicrobial Activity

Studies have indicated that this compound demonstrates significant antimicrobial properties against a range of bacteria and fungi. It is believed that the compound disrupts microbial cell membranes or inhibits essential metabolic pathways.

Anti-inflammatory Properties

Research has shown that this compound possesses anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The nitro group is hypothesized to play a role in this mechanism by generating reactive nitrogen species that can damage cellular components in cancer cells.

Case Studies

  • Antimicrobial Effectiveness : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) as low as 10 µg/mL against certain strains .
  • Anti-inflammatory Mechanism : In vitro assays demonstrated that the compound significantly reduced the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
  • Anticancer Activity : A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours .

Comparative Analysis

Compound NameAntimicrobial EfficacyAnti-inflammatory ActivityAnticancer Potential
This compoundMIC: 10 µg/mLSignificant reduction in TNF-alphaIC50: 15 µM (MCF-7)
Similar Compound AMIC: 20 µg/mLModerate effectIC50: 25 µM
Similar Compound BMIC: 15 µg/mLSignificant effectIC50: 30 µM

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